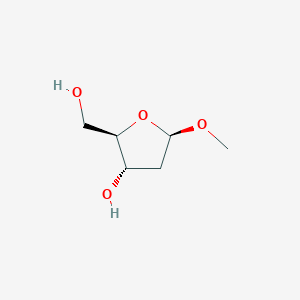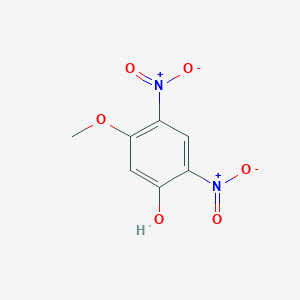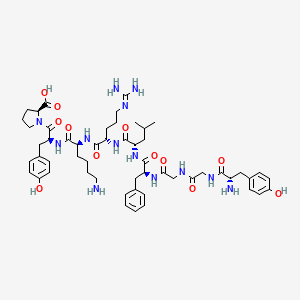
4-Chloronicotinamide
Descripción general
Descripción
4-Chloronicotinamide is a chemical compound with the CAS Number: 7418-70-4 . It has a molecular weight of 156.57 .
Molecular Structure Analysis
The molecular structure of 4-Chloronicotinamide is represented by the formula C6H5ClN2O . The InChI Code for this compound is 1S/C6H5ClN2O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H, (H2,8,10) .Physical And Chemical Properties Analysis
4-Chloronicotinamide is a solid substance stored at 4°C . It has a molecular weight of 156.57 .Aplicaciones Científicas De Investigación
Antibacterial and Antibiofilm Properties
4-Chloronicotinamide: has been studied for its potential antibacterial and antibiofilm properties. Research indicates that derivatives of nicotinamide, including chlorinated versions, show promise in combating bacterial growth and biofilm formation . This application is particularly relevant in the development of new antibiotics and treatments for bacterial infections resistant to conventional treatments.
Computational Chemistry Analyses
The compound has been utilized in computational chemistry to understand its electronic properties. Studies often employ methods like B3LYP/6–31+G(d,p) level calculations to optimize the compound and analyze its molecular electrostatic potential (MEP) maps . These analyses are crucial for predicting reactivity and interaction with biological targets.
Synthesis of Nicotinamide Derivatives
4-Chloronicotinamide: serves as a precursor in the synthesis of various nicotinamide derivatives. These derivatives have a wide range of biological applications, including their role as intermediates in pharmaceutical synthesis .
Enzymatic Production of Chloronicotinic Acid
The enzymatic hydrolysis of chlorinated nicotinamides, including 4-Chloronicotinamide , can lead to the production of 2-chloronicotinic acid . This process is significant in the pharmaceutical industry, where chloronicotinic acid is a valuable intermediate for several therapeutic agents.
Molecular Docking Studies
4-Chloronicotinamide: and its derivatives are subjects of molecular docking studies to explore their potential as inhibitors against various pathogens. These studies help in identifying promising candidates for drug development .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
4-Chloronicotinamide is a derivative of Nicotinamide . Nicotinamide is known to interact with several targets, including ADP-ribosyl cyclase 2 and Exotoxin A . These targets play crucial roles in various cellular processes, including energy metabolism and DNA repair .
Mode of Action
Given its structural similarity to nicotinamide, it may share similar interactions with its targets . For instance, Nicotinamide is known to function as a component of the coenzyme NAD , which is essential for various biochemical reactions in the body.
Biochemical Pathways
4-Chloronicotinamide, being a derivative of Nicotinamide, might be involved in similar biochemical pathways. Nicotinamide is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These components play a vital role in cellular energy metabolism .
Pharmacokinetics
Pharmacokinetic-pharmacodynamic (pk-pd) modeling can be used to understand the absorption, distribution, metabolism, and excretion (adme) properties of complex molecules like 4-chloronicotinamide .
Result of Action
For instance, Nicotinamide is known to have various biological effects, including involvement in cellular energy metabolism and DNA repair .
Action Environment
It is known that the compound is solid at room temperature and has a storage temperature of 4°c . This suggests that temperature could be an important environmental factor influencing its stability.
Propiedades
IUPAC Name |
4-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYMDZGWIIUMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326352 | |
| Record name | 4-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloronicotinamide | |
CAS RN |
7418-70-4 | |
| Record name | 7418-70-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-Hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one](/img/structure/B1582851.png)




![2-[Ethyl(3-methylphenyl)amino]ethyl acetate](/img/structure/B1582866.png)
![Bicyclo[3.2.1]octan-2-one](/img/structure/B1582867.png)

